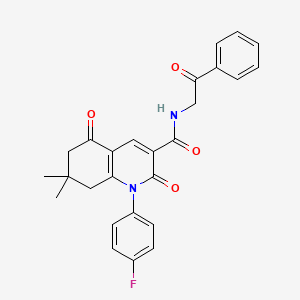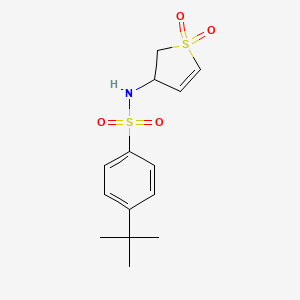![molecular formula C28H28ClN3O2 B11050049 4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11050049.png)
4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE: is a complex organic compound that features a combination of benzodiazole, chlorophenoxy, and pyrrolidinone moieties
准备方法
合成路线和反应条件
4-{1-[4-(4-氯苯氧基)丁基]-1H-苯并咪唑-2-基}-1-(2-甲基苯基)吡咯烷-2-酮的合成通常涉及多步有机反应。该过程首先制备苯并咪唑核心,然后引入氯苯氧基丁基基团和吡咯烷酮部分。这些反应中常用的试剂包括氯化剂、碱和二氯甲烷和乙醇等溶剂。反应条件通常需要控制温度和惰性气氛,以防止不必要的副反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。连续流动化学和自动化合成等技术可以用来提高效率和产率。使用高通量筛选方法也可以优化反应条件,并确定最有效的催化剂和试剂。
化学反应分析
反应类型
4-{1-[4-(4-氯苯氧基)丁基]-1H-苯并咪唑-2-基}-1-(2-甲基苯基)吡咯烷-2-酮可以进行各种化学反应,包括:
氧化: 这种反应可以引入含氧官能团。
还原: 这种反应可以去除氧或向化合物中添加氢。
取代: 这种反应可以将一个官能团替换成另一个官能团。
常用试剂和条件
氧化: 如高锰酸钾或三氧化铬在酸性条件下。
还原: 如氢化铝锂或氢气与钯催化剂。
取代: 如卤素或亲核试剂在碱性或酸性条件下。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可以生成酮或羧酸,而还原可以生成醇或胺。
科学研究应用
4-{1-[4-(4-氯苯氧基)丁基]-1H-苯并咪唑-2-基}-1-(2-甲基苯基)吡咯烷-2-酮具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在药物开发中的潜在用途,特别是针对特定酶或受体。
工业: 用于开发具有独特性能的新材料,如聚合物或涂层。
作用机制
4-{1-[4-(4-氯苯氧基)丁基]-1H-苯并咪唑-2-基}-1-(2-甲基苯基)吡咯烷-2-酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可以通过结合其活性位点或改变其构象来调节这些靶标的活性。这种相互作用可以触发一系列生化事件,从而导致所需的治疗或工业效果。
相似化合物的比较
类似化合物
奥沙特林: 一种具有类似苯并咪唑核心的合成雄激素类固醇。
γ-戊内酯: 一种在可持续化学中具有应用的绿色溶剂。
独特性
4-{1-[4-(4-氯苯氧基)丁基]-1H-苯并咪唑-2-基}-1-(2-甲基苯基)吡咯烷-2-酮因其官能团的组合而独一无二,赋予了其特定的化学和生物学性质。其结构允许进行多功能修饰,使其成为各种应用中宝贵的化合物。
属性
分子式 |
C28H28ClN3O2 |
|---|---|
分子量 |
474.0 g/mol |
IUPAC 名称 |
4-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O2/c1-20-8-2-4-10-25(20)32-19-21(18-27(32)33)28-30-24-9-3-5-11-26(24)31(28)16-6-7-17-34-23-14-12-22(29)13-15-23/h2-5,8-15,21H,6-7,16-19H2,1H3 |
InChI 键 |
WMCIMHGMVMDTEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11049970.png)
![13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11049976.png)

![6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049999.png)
![2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11050002.png)
![6-(5-Bromothiophen-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050008.png)
![N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide](/img/structure/B11050017.png)
![4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11050025.png)
![Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050032.png)

![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11050043.png)

![6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050056.png)
![5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11050073.png)
